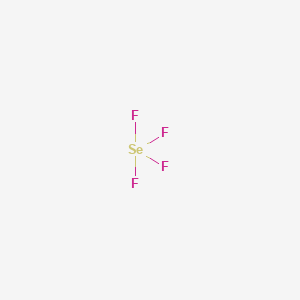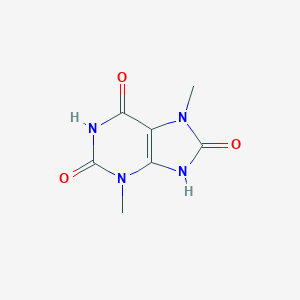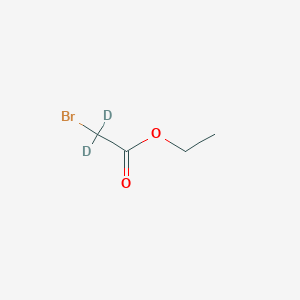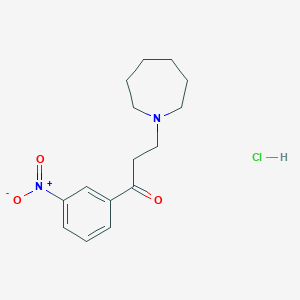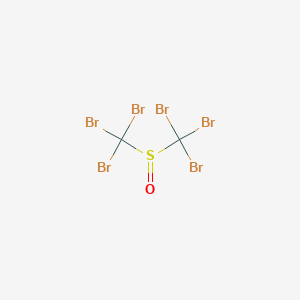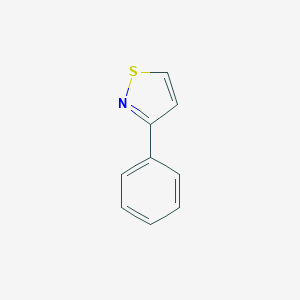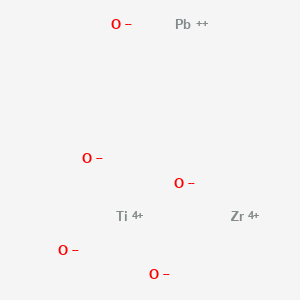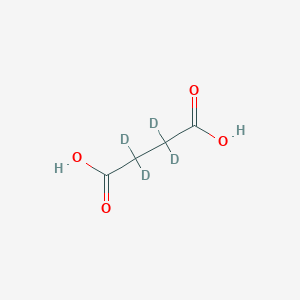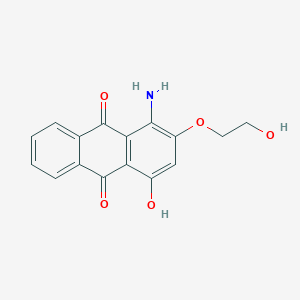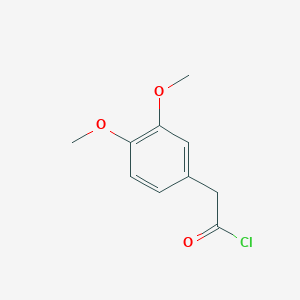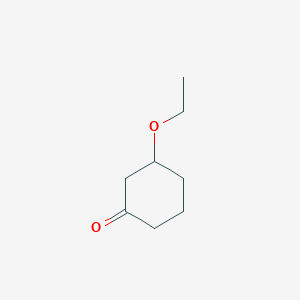
3-Ethoxycyclohexanone
Descripción general
Descripción
Synthesis Analysis
The synthesis of cyclohexanone derivatives, including those similar to 3-ethoxycyclohexanone, involves multistep reactions starting from precursors like MeSi(OMe)3 and PhSi(OMe)3. These compounds undergo various transformations, including cleavage of protecting groups and reductive amination, to yield products with diverse functional groups, offering versatile building blocks for further synthesis (Fischer, Burschka, & Tacke, 2014).
Molecular Structure Analysis
The molecular structure of cyclohexanone derivatives is often characterized by techniques such as single-crystal X-ray diffraction, which provides insights into the arrangement of atoms within the molecule and the conformation of the cyclohexanone ring. This analysis reveals the presence of substituents in equatorial or axial positions relative to the ring, influencing the compound's physical and chemical properties (Faizi, Mashrai, & Shahid, 2014).
Chemical Reactions and Properties
Cyclohexanone derivatives participate in various chemical reactions, including photoinduced electrocyclization, which leads to the formation of complex structures with significant π-conjugation, enhancing their potential for applications in materials science. The reactivity of these compounds is further explored through reactions like Michael addition and aldol condensation, leading to the synthesis of novel compounds with unique functionalities (Yamamoto et al., 2013).
Physical Properties Analysis
The physical properties of 3-ethoxycyclohexanone derivatives, such as solubility, viscosity, and thermal stability, are crucial for their application in various domains. These properties are determined using techniques like differential scanning calorimetry, which provides data on thermal transitions and degradation temperatures, informing their suitability for different applications (Balaji & Murugavel, 2011).
Chemical Properties Analysis
The chemical properties of cyclohexanone derivatives, including reactivity patterns and interaction with other molecules, are key to their utility in synthesis and materials science. Studies on compounds like 3-ethoxycyclohexanone focus on their ability to undergo specific reactions, such as enantiospecific adsorption and catalytic transformations, which are pivotal in the design of chiral molecules and catalysts (Huang & Gellman, 2011).
Aplicaciones Científicas De Investigación
Analytical Profiling and Biological Matrices Analysis : 3-Ethoxycyclohexanone has been studied in the context of psychoactive arylcyclohexylamines, where analytical techniques like gas chromatography, mass spectrometry, and nuclear magnetic resonance spectroscopy were employed for characterization and analysis in biological matrices like blood and urine (De Paoli et al., 2013).
Chemical Reactions and Synthesis : Research has demonstrated the reaction of 3-Ethoxycyclobutanones with silyl enol ethers, forming 3-ethoxy-5-trimethylsiloxycyclohexanone derivatives, useful in the synthesis of highly oxygenated cyclohexanone derivatives (Matsuo et al., 2009).
Atmospheric Degradation Studies : A kinetic and mechanistic study on the atmospheric degradation of 3-ethoxy-1-propanol, involving reactions with Cl, OH, and NO3 radicals, utilized techniques like FTIR and GC-MS. This research aids in understanding the atmospheric reactivity and implications of similar compounds (Aranda et al., 2021).
Structural Studies : Detailed structural studies using NMR spectroscopy have been conducted on compounds like ethyl 3-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate, which is structurally related to 3-Ethoxycyclohexanone. Such studies help in understanding the conformational behavior of these compounds (Arias-Pérez et al., 1995).
Catalysis Research : Studies have shown the role of 3-Ethoxycyclohexanone in catalysis, such as in silver perchlorate catalyzed solvolysis reactions (Masuike et al., 1971).
Enantiospecific Adsorption : Research involving enantiospecific adsorption of related compounds like (R)-3-Methylcyclohexanone on chiral surfaces has implications for understanding the adsorption behavior of 3-Ethoxycyclohexanone (Huang & Gellman, 2011).
Cycloaddition Reactions : Cycloaddition reactions involving 3-ethoxycyclobutanones and allylsilanes catalyzed by tin(IV) chloride have been studied, providing insights into reaction mechanisms and synthesis pathways (Matsuo et al., 2009).
Pharmaceutical Intermediates : The preparation and applications of cyclohexanone diethyl acetal, which can be related to 3-Ethoxycyclohexanone, in pharmaceutical intermediates has been explored (Chen Ying-qi, 2006).
Safety And Hazards
The safety information available indicates that 3-Ethoxycyclohexanone has the GHS07 pictogram and the signal word "Warning" . The hazard statements include H227, H315, H319, and H335 . Precautionary statements include P210, P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, and P501 .
Propiedades
IUPAC Name |
3-ethoxycyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-2-10-8-5-3-4-7(9)6-8/h8H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKYLKBLJFGCIGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CCCC(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethoxycyclohexan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



